molecular formula C22H24N4O5S B2984576 4-butoxy-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide CAS No. 302952-13-2

4-butoxy-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide

Cat. No. B2984576
CAS RN: 302952-13-2
M. Wt: 456.52
InChI Key: UGFOZKLWEOZXJH-UHFFFAOYSA-N
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Description

“4-butoxy-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide” is a chemical compound with the molecular formula C22H24N4O5S . Its average mass is 456.515 Da and its monoisotopic mass is 456.146729 Da .

Scientific Research Applications

Prevention of Cerebral Vasospasm

Research has investigated the effectiveness of endothelin receptor antagonists, including compounds similar to 4-butoxy-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide, in preventing cerebral vasospasm post-subarachnoid hemorrhage (SAH). Oral administration of these antagonists demonstrated a significant reduction in the constriction of blood vessels, suggesting their potential application in treating vasospasm resulting from SAH in humans (Zuccarello et al., 1996).

Advances in Polymer Science

The synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol have been studied. These new polyamides, featuring flexible main-chain ether linkages and ortho-phenylene units, show excellent solubility, thermal stability, and form transparent, flexible, and tough films. Such advancements underscore the importance of benzamide derivatives in developing new materials with potential applications in various industries (Hsiao et al., 2000).

Luminescent Liquid Crystalline Materials

A series of compounds related to this compound have been synthesized and shown to form hexagonal columnar phases at ambient temperatures. Their luminescent properties, with strong absorption and emission bands, suggest potential applications in optoelectronic devices and displays (Ahipa & Adhikari, 2014).

properties

IUPAC Name

4-butoxy-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S/c1-3-4-13-31-18-9-5-16(6-10-18)22(27)25-17-7-11-19(12-8-17)32(28,29)26-20-14-21(30-2)24-15-23-20/h5-12,14-15H,3-4,13H2,1-2H3,(H,25,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFOZKLWEOZXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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